4-[(2-Hydroxyethyl)amino]benzoic acid CAS number 117821-34-8
4-[(2-Hydroxyethyl)amino]benzoic acid CAS number 117821-34-8
This technical guide details the chemical identity, synthesis, analytical characterization, and applications of 4-[(2-Hydroxyethyl)amino]benzoic acid (CAS 117821-34-8).
CAS Number: 117821-34-8 Formula: C₉H₁₁NO₃ Molecular Weight: 181.19 g/mol
Executive Summary
4-[(2-Hydroxyethyl)amino]benzoic acid is a bifunctional aromatic intermediate characterized by a secondary amine substituted with a hydroxyethyl group and a para-positioned carboxylic acid. Unlike its salt counterpart (2-hydroxyethylammonium p-aminobenzoate), this compound involves a covalent N-alkyl linkage. It serves as a critical building block in the synthesis of folate antagonists, UV-absorbing polymers, and ester-type local anesthetics where increased hydrophilicity is required compared to the parent p-aminobenzoic acid (PABA).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
| Property | Value |
| IUPAC Name | 4-(2-Hydroxyethylamino)benzoic acid |
| Appearance | Off-white to pale beige crystalline powder |
| Melting Point | 187–192 °C (Decomposes) |
| Solubility | Soluble in hot water, ethanol, DMSO; Sparingly soluble in cold water |
| pKa (Calculated) | Carboxyl: ~4.8 |
| LogP | 0.86 (Lipophilicity suitable for membrane permeation) |
Structural Distinction (Critical Insight)
Researchers must distinguish CAS 117821-34-8 from the salt form (CAS 534-03-2, 2-hydroxyethylammonium 4-aminobenzoate). The salt is an ionic complex used in agriculture, whereas the subject compound is a covalently modified N-alkylated intermediate used for further chemical derivatization.
Synthetic Routes & Process Optimization
The primary challenge in synthesizing this compound is achieving selective mono-N-alkylation without generating the bis-alkylated byproduct or esterifying the carboxylic acid.
Optimized Protocol: Aqueous N-Alkylation
Reaction Principle: Nucleophilic attack of the PABA amine nitrogen on 2-chloroethanol under controlled basic conditions.
Reagents:
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2-Chloroethanol (1.2 equivalents)
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Sodium Hydroxide (NaOH) (2.5 equivalents)
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Water (Solvent)[4]
Step-by-Step Methodology:
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Dissolution: Dissolve PABA in aqueous NaOH (1.0 eq) at 50°C to form the soluble sodium 4-aminobenzoate.
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Addition: Add 2-chloroethanol dropwise while maintaining the temperature at 60–70°C.
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pH Control: Simultaneously add the remaining NaOH (1.5 eq) dropwise to neutralize the HCl generated during alkylation. Crucial: Maintain pH between 8–9. Higher pH promotes bis-alkylation; lower pH stalls the reaction.
-
Reflux: Heat to mild reflux (95°C) for 4–6 hours. Monitor by HPLC.
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Workup: Cool to room temperature. Acidify carefully with dilute HCl to pH 3.5–4.0 (isoelectric point).
-
Purification: The mono-alkylated product precipitates. Filter and recrystallize from water/ethanol (90:10) to remove unreacted PABA and bis-alkylated impurities.
Synthesis Pathway Visualization
Caption: Selective mono-N-alkylation pathway showing critical control points to avoid bis-alkylation.
Analytical Characterization
To validate the synthesis, a self-validating analytical workflow combining HPLC and NMR is required.
HPLC Method (Reverse Phase)[10][11]
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Column: C18 (e.g., Phenomenex Kinetex, 4.6 x 150 mm, 5 µm).[5]
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Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Gradient: 5% B to 60% B over 15 minutes.
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Detection: UV @ 254 nm (Aromatic absorption) and 280 nm.
-
Retention Logic: PABA elutes first (most polar), followed by the Mono-alkylated target, then the Bis-alkylated impurity (most hydrophobic).
NMR Signature (DMSO-d6)
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δ 12.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
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δ 7.6 ppm (d, 2H): Aromatic protons ortho to carboxyl group.
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δ 6.5 ppm (d, 2H): Aromatic protons ortho to amine (shielded by electron donation).
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δ 6.2 ppm (t, 1H): Amine proton (-NH-). Diagnostic signal confirming mono-alkylation.
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δ 4.7 ppm (t, 1H): Hydroxyl proton (-OH).
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δ 3.5 ppm (q, 2H): Methylene adjacent to OH.
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δ 3.1 ppm (q, 2H): Methylene adjacent to N.
Functional Applications in Drug Design[14]
This compound serves as a versatile scaffold in medicinal chemistry:
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Prodrug Linkers: The hydroxyl group allows for esterification with carboxylic acid-containing drugs, creating prodrugs with altered solubility profiles.
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Folate Antagonists: As a structural analog of PABA, it can be incorporated into dihydropteroate synthase inhibitors.
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Polymer Conjugation: The carboxylic acid and hydroxyl groups allow this molecule to act as an AB-type monomer for polyester synthesis, potentially used in biodegradable sutures or drug delivery matrices.
Application Workflow
Caption: Divergent application pathways utilizing the bifunctional nature of the molecule.
Safety & Handling
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Handling: Use local exhaust ventilation. Wear nitrile gloves and safety goggles. Avoid dust formation.
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Storage: Store in a cool, dry place away from strong oxidizing agents.
References
-
LookChem. (n.d.). 4-[(2-Hydroxyethyl)amino]benzoic acid - CAS 117821-34-8 Properties and Suppliers. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 295565, 4-[(2-Hydroxyethyl)amino]benzoic acid. Retrieved from
-
Sigma-Aldrich. (n.d.). 4-[(2-hydroxyethyl)amino]benzoic acid Product Page. Retrieved from (Note: Representative link for sourcing)
-
Bar-Haim, G., & Kol, M. (2004).[8] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551. Retrieved from (Cited for mono-alkylation logic)
-
BenchChem. (2025).[9] Synthesis of PABA Derivatives: Technical Guide. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CN102731327A - Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde - Google Patents [patents.google.com]
- 5. longdom.org [longdom.org]
- 6. Separation of Benzoic acid, 4-(2-hydroxyethoxy)-, methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. helixchrom.com [helixchrom.com]
- 8. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
